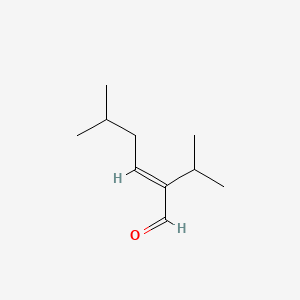

2-Isopropyl-5-methyl-2-hexenal

Descripción general

Descripción

2-Isopropyl-5-methyl-2-hexenal is an organic compound with the molecular formula C10H18O. It is known for its volatile aroma, which is a constituent of malted barley and roasted coffee beans . This compound can be formed via the Maillard reaction between leucine and 3-methylbutanal .

Métodos De Preparación

2-Isopropyl-5-methyl-2-hexenal can be synthesized using 3-methylbutyraldehyde as a raw material. The process involves using solid alkali of alumina supported alkali metal hydroxide or alkali carbonate as a catalyst . This method avoids the use of alkaline aqueous solutions, reducing the treatment and discharge of alkaline wastewater. The solid alkali catalyst used in this method has higher activity, leading to a higher yield of the compound and simplifying the separation and purification of the product .

Análisis De Reacciones Químicas

2-Isopropyl-5-methyl-2-hexenal undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: It can undergo substitution reactions where the aldehyde group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Fragrance Industry Applications

The primary application of 2-Isopropyl-5-methyl-2-hexenal is in the fragrance industry, where it serves as a key ingredient due to its aromatic properties. It is utilized in various products ranging from perfumes to household fragrances.

Safety Evaluation

A comprehensive safety evaluation conducted by the Research Institute for Fragrance Materials (RIFM) indicates that this compound is not expected to be genotoxic and has a No Observed Adverse Effect Level (NOAEL) of 200 mg/kg/day for repeated dose toxicity . The compound has also been assessed for skin sensitization, with a No Expected Sensitization Induction Level (NESIL) determined at 590 µg/cm² .

Environmental Impact

The environmental safety assessment concluded that this compound does not pose a significant risk to aquatic environments, with risk quotients indicating no potential for bioaccumulation or toxicity .

Food Industry Applications

In the food industry, this compound is recognized for its flavoring properties. It is included in various food products as a flavoring agent, contributing to the sensory profile of items such as beverages and baked goods.

Flavor Profile

The compound is noted for imparting a robust aroma reminiscent of malted barley and roasted cocoa, making it suitable for use in flavored beverages and confectionery products .

Tobacco Industry Applications

Another significant application of this compound is as an additive in tobacco products. It modifies the taste and aroma profile of tobacco, enhancing the overall sensory experience for consumers . This usage underscores the compound's versatility across different sectors.

Case Study 1: Fragrance Development

A study highlighted the successful incorporation of this compound into a new line of eco-friendly perfumes. The fragrance was developed to appeal to consumers seeking sustainable options without compromising on scent quality. Evaluations showed favorable consumer responses regarding the aroma's complexity and longevity.

Case Study 2: Flavoring in Beverages

In a beverage formulation project, researchers explored the use of this compound to enhance flavor profiles in craft beers. Sensory analysis indicated that the addition of this compound significantly improved the overall aroma, aligning with consumer preferences for unique flavors in craft brewing.

Data Tables

Mecanismo De Acción

The mechanism by which 2-Isopropyl-5-methyl-2-hexenal exerts its effects involves its interaction with various molecular targets and pathways. For instance, in the Maillard reaction, it reacts with amino acids like leucine to form complex flavor compounds. The specific molecular targets and pathways involved in its biological and therapeutic effects are still under investigation.

Comparación Con Compuestos Similares

2-Isopropyl-5-methyl-2-hexenal can be compared with other similar compounds such as:

2-Hexenal: Another aldehyde with a similar structure but different functional groups.

5-Methyl-2-isopropyl-2-hexen-1-al: A compound with a similar carbon skeleton but different functional groups.

Isodihydrolavandulyl aldehyde: Another aldehyde with a similar structure but different functional groups.

What sets this compound apart is its unique combination of isopropyl and methyl groups, which contribute to its distinct aroma and reactivity.

Actividad Biológica

2-Isopropyl-5-methyl-2-hexenal, a medium-chain aldehyde, is recognized for its presence in various natural products, contributing to the aroma of foods like malted barley and roasted coffee. This compound has garnered attention due to its potential biological activities and applications in the flavor and fragrance industries. This article explores its biological activity, safety profile, and potential applications based on diverse research findings.

- Molecular Formula : C10H18O

- Molecular Weight : 154.25 g/mol

- Physical Description : Pale yellow liquid with a powerful woody, herbaceous aroma .

1. Toxicity and Safety Profile

Research indicates that this compound exhibits low toxicity. Studies assessing skin sensitization have shown no significant reactions among test subjects. The compound has been evaluated for reproductive and respiratory toxicity, with exposure levels remaining below established thresholds for concern .

Table 1: Toxicological Profile of this compound

| Endpoint | Result |

|---|---|

| Skin Sensitization | No significant reactions |

| Reproductive Toxicity | Below threshold |

| Respiratory Toxicity | Below threshold |

| Genotoxicity | Not expected to be genotoxic |

2. Immunological Effects

A study highlighted the compound's role in modulating immune responses. While specific data on this compound is limited, related compounds have shown effects on mast cell activation and cytokine release. For instance, salicylaldehyde (a structurally similar compound) was noted to suppress IgE-mediated degranulation and cytokine release in mouse bone marrow-derived mast cells (BMMCs) . This suggests that this compound may exhibit similar immunomodulatory properties.

Case Studies and Research Findings

- Flavoring and Fragrance Applications : The compound is widely used in the food industry for its flavoring properties due to its pleasant aroma profile. Its safety profile makes it suitable for various applications in food products .

- Cosmetic Applications : As an ingredient in cosmetics, this compound has been evaluated for its antimicrobial properties while maintaining biological activity. It is included in formulations where safety and efficacy are paramount .

- Environmental Safety : The compound's environmental impact has been assessed through studies indicating low toxicity levels, making it a favorable candidate for use in consumer products without significant ecological risks .

Propiedades

IUPAC Name |

(E)-5-methyl-2-propan-2-ylhex-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-8(2)5-6-10(7-11)9(3)4/h6-9H,5H2,1-4H3/b10-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOLQAHFPDADCHJ-POHAHGRESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC=C(C=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C/C=C(/C=O)\C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30219168 | |

| Record name | 2-Isopropyl-5-methyl-hex-2-enal, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30219168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale yellow liquid; powerful woody, herbaceous aroma | |

| Record name | 2-Isopropyl-5-methyl-2-hexenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1224/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in water, soluble (in ethanol) | |

| Record name | 2-Isopropyl-5-methyl-2-hexenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1224/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.840-0.846 | |

| Record name | 2-Isopropyl-5-methyl-2-hexenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1224/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

35158-25-9, 69104-96-7 | |

| Record name | 5-Methyl-2-isopropyl-2-hexenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035158259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Isopropyl-5-methyl-hex-2-enal, (2E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069104967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hexenal, 5-methyl-2-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Isopropyl-5-methyl-hex-2-enal, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30219168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-isopropyl-5-methylhex-2-enal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.628 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ISOPROPYL-5-METHYL-HEX-2-ENAL, (2E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FI8O66176J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.